3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. The structure includes a 3-chlorobenzamide substituent and a 2-methylphenyl group at the pyrazole ring (Figure 1). Such derivatives are studied for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-12-5-2-3-8-17(12)23-18(15-10-27(25,26)11-16(15)22-23)21-19(24)13-6-4-7-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAUPADSCSPRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Chlorinated Benzamide Group: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with a chlorinated benzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylphenyl Substituent: This step involves the coupling of the intermediate with a methylphenyl derivative using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated benzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thieno[3,4-c]pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 401.87 g/mol. The presence of a thieno[3,4-c]pyrazole core enhances its biological activity by enabling interactions with various biological targets.
Medicinal Chemistry Applications
1. Anti-inflammatory Properties
Research indicates that compounds with similar thieno[3,4-c]pyrazole structures exhibit anti-inflammatory effects. For instance, derivatives of thieno[3,4-c]pyrazole have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that 3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide may also possess similar properties.
2. Anticancer Activity
The compound's potential in oncology is highlighted by its ability to interact with specific receptors and enzymes involved in cancer progression. Molecular docking studies have demonstrated favorable binding affinities to targets such as protein kinases and transcription factors associated with tumor growth. Further investigations are necessary to validate these findings through in vitro and in vivo studies.
Synthesis and Modification Potential
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The optimization of reaction conditions can enhance yield and purity.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-{5,5-dioxo-2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl} | Lacks chloro group; similar core structure | Anti-inflammatory |
| 1-(Thienopyridine derivative) | Contains a thienopyridine ring | Anticancer properties |
| 1-(Thiazole derivative) | Features a thiazole ring instead of thieno | Antimicrobial activity |
This table illustrates the diversity within the class of compounds while emphasizing the unique features of this compound due to its specific substituents.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of compounds related to this compound:
- In Vitro Studies : Research involving similar thieno[3,4-c]pyrazole derivatives has demonstrated their efficacy in reducing inflammation markers in cell cultures. These findings suggest that our compound may also exhibit similar mechanisms of action.
- Animal Models : Preliminary studies using animal models for cancer treatment have shown that thieno[3,4-c]pyrazole derivatives can inhibit tumor growth effectively. Further investigation into the specific actions of this compound is warranted.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The target compound shares a thieno[3,4-c]pyrazole scaffold with 5-chloro-N-[2-(3-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide (). Key differences include:
- Substituent Position : The target has a 2-methylphenyl group, while the analogue in has a 3-chlorophenyl group.
- Functional Groups : The target’s benzamide is 3-chloro-substituted, whereas the analogue has 5-chloro and 2-methoxy substituents.
- Sulfone vs. Thione : The target’s 5,5-dioxo groups contrast with the analogue’s unmodified thiophene ring.
These modifications influence electronic properties, solubility, and binding interactions.
Triazole-Benzoxazole Analogues
5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () shares a chlorophenyl substituent but differs in core heterocycles. Key comparisons:
- Heterocyclic Core: The triazole-benzoxazole system () vs. thieno-pyrazole (target).
- Functional Groups : features a thione (C=S) group, while the target has sulfones (C-SO₂).
- Spectroscopic Data :
Structural Analysis Techniques
- X-ray Crystallography : Programs like SHELX () and ORTEP-3 () are critical for resolving complex heterocyclic structures. The target’s sulfone groups may introduce challenges in crystallization due to increased polarity.
- Spectroscopy : IR and NMR data from and highlight how substituents alter spectral profiles, aiding in structural elucidation.
Biological Activity
3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is , and it has a molecular weight of 394.83 g/mol. The structural complexity contributes to its varied biological activities.
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds could protect erythrocytes from oxidative damage induced by toxic agents such as 4-nonylphenol in fish models. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[3,4-c]pyrazole compounds compared to control groups .
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound (8) | 29.1 ± 3.05 |
This table illustrates the protective effect of thieno[3,4-c]pyrazole compounds against erythrocyte alterations caused by toxic substances.
2. Anti-inflammatory Activity
Thieno[3,4-c]pyrazoles have also been noted for their anti-inflammatory effects. Compounds in this class can inhibit specific inflammatory pathways by modulating enzyme activity related to inflammation processes. For instance, some derivatives have been shown to selectively inhibit phosphodiesterase enzymes involved in allergic and inflammatory responses .
3. Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives against various pathogens. In vitro testing has shown that these compounds exhibit significant antibacterial activity against strains such as Klebsiella pneumoniae, E. coli, and Salmonella typhi. The structure-activity relationship suggests that modifications in the thieno ring enhance antimicrobial potency .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can inhibit enzyme activity or modulate receptor functions that are crucial in various signaling pathways related to inflammation and cell survival.
Case Studies
- Erythrocyte Protection Study : A study conducted on Clarias gariepinus demonstrated that thieno[3,4-c]pyrazole compounds significantly reduced oxidative stress-induced alterations in erythrocytes when exposed to harmful chemicals like 4-nonylphenol.
- Antibacterial Efficacy : Another case study focused on synthesizing new derivatives of thieno[3,4-c]pyrazoles and evaluating their antibacterial properties against common pathogens. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics like tetracycline.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide?
- Answer: The synthesis typically involves multi-step protocols starting with cyclization reactions to form the thieno[3,4-c]pyrazole core. Key steps include:
- Cyclization: Using strong bases (e.g., NaH) in polar aprotic solvents like DMF under controlled temperatures ().
- Functionalization: Introducing substituents (e.g., benzamide groups) via nucleophilic substitution or coupling reactions.
- Purification: Employing techniques such as column chromatography or recrystallization to isolate the final product ().
- Methodological Note: Reaction parameters (pH, temperature, solvent) must be optimized to avoid side products like sulfone derivatives ().
Q. Which analytical techniques are critical for characterizing this compound?
- Answer: Essential techniques include:
- NMR Spectroscopy: For confirming hydrogen and carbon environments, especially to verify the thieno[3,4-c]pyrazole core and substituents ( ).
- Mass Spectrometry (MS): To validate molecular weight and fragmentation patterns ().
- X-ray Crystallography: Using programs like SHELXL ( ) or ORTEP-III ( ) to resolve crystal structures and confirm stereochemistry.
Q. What structural features influence the compound’s reactivity and biological activity?
- Answer: Key features include:
- Thieno[3,4-c]pyrazole Core: The sulfone group (5,5-dioxo) enhances electron-withdrawing properties, affecting nucleophilic substitution reactions ( ).
- Substituents: The 3-chlorobenzamide group may modulate interactions with biological targets (e.g., enzymes), while the 2-methylphenyl group impacts steric hindrance ( ).
Q. How is this compound utilized in medicinal chemistry research?
- Answer: It serves as a scaffold for developing biochemical probes or inhibitors. For example:
- Enzyme Inhibition: Modifications to the benzamide moiety can enhance binding affinity for kinases or proteases ().
- Structure-Activity Relationship (SAR) Studies: Systematic substitution of aromatic groups to optimize pharmacokinetic properties ().
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis, particularly for the cyclization step?
- Answer: Strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve cyclization efficiency ().
- Temperature Control: Maintaining 60–80°C to balance reaction rate and byproduct formation ().
- Catalyst Screening: Exploring phase-transfer catalysts to enhance reaction kinetics ().
- Data-Driven Approach: Use Design of Experiments (DoE) to statistically optimize parameters (e.g., time, stoichiometry).
Q. How to resolve contradictions between NMR and MS data when characterizing derivatives?
- Answer: Contradictions often arise from:
- Isomeric Impurities: Use 2D NMR (e.g., COSY, NOESY) to distinguish regioisomers ().
- Ionization Artifacts in MS: Compare ESI-MS with MALDI-MS to confirm molecular ion peaks ().
Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory potential?
- Answer: Recommended assays:
- COX-2 Inhibition: Measure IC₅₀ values using fluorometric or colorimetric kits ().
- Cytokine Profiling: Use ELISA to quantify TNF-α or IL-6 levels in macrophage cell lines ().
- Controls: Include reference inhibitors (e.g., celecoxib) and validate results with dose-response curves.
Q. How can computational modeling predict the compound’s biological targets?
- Answer: Methodological steps:
- Molecular Docking: Use AutoDock Vina to screen against protein databases (e.g., PDB) ().
- Pharmacophore Mapping: Identify key interaction sites (e.g., hydrogen bonds with the sulfone group) ().
- Validation: Compare docking scores with experimental IC₅₀ values for known targets ().
Q. What stability challenges arise under varying pH and temperature conditions?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
